molecular formula C13H12O2 B13706314 5-Ethyl-1-naphthoic Acid

5-Ethyl-1-naphthoic Acid

Cat. No.: B13706314
M. Wt: 200.23 g/mol
InChI Key: JISXLGRROBKXCT-UHFFFAOYSA-N
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Description

5-Ethyl-1-naphthoic Acid: is an organic compound belonging to the class of naphthoic acids It is characterized by a naphthalene ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1-naphthoic Acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene derivatives followed by oxidation. For instance, starting with 5-ethyl-naphthalene, the compound can be acylated using acetyl chloride and aluminum chloride to form 5-ethyl-1-acetylnaphthalene. This intermediate is then oxidized using potassium permanganate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-naphthoic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as naphthoic anhydrides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Naphthoic anhydrides.

    Reduction: 5-Ethyl-1-naphthalenemethanol or 5-Ethyl-1-naphthaldehyde.

    Substitution: Various substituted naphthoic acids depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Ethyl-1-naphthoic Acid is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives have been investigated for their potential as enzyme inhibitors and bioactive compounds.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research has shown that certain derivatives exhibit anti-inflammatory and anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, stabilizers, and surfactants. Its role as an intermediate in the synthesis of high-performance materials is also significant.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-naphthoic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions of biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    1-Naphthoic Acid: Similar structure but lacks the ethyl group at the 5-position.

    2-Naphthoic Acid: The carboxylic acid group is at the 2-position instead of the 1-position.

    5-Methyl-1-naphthoic Acid: Similar structure but with a methyl group instead of an ethyl group at the 5-position.

Uniqueness: 5-Ethyl-1-naphthoic Acid is unique due to the presence of the ethyl group at the 5-position, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

5-ethylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O2/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

JISXLGRROBKXCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=CC=C1)C(=O)O

Origin of Product

United States

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